N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is an organic compound with a unique molecular structure combining elements of thieno[2,3-d]pyrimidin, benzo[c][1,2,5]thiadiazole, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis:
React 2-methyl-4-oxothieno[2,3-d]pyrimidine with ethylamine under mild heating.
Purify the resulting product using recrystallization techniques.
Carboxamide Formation:
Use an acyl chloride derived from benzo[c][1,2,5]thiadiazole-5-carboxylic acid.
Combine the acyl chloride with the previously synthesized thieno[2,3-d]pyrimidin compound in the presence of a base like triethylamine.
Purification:
Employ column chromatography to isolate the final product.
Industrial Production Methods: Scaled-up synthesis might involve:
Optimized reaction temperatures to improve yield.
Use of continuous-flow reactors to maintain steady-state conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
Exposure to strong oxidizing agents converts the thieno[2,3-d]pyrimidin moiety to sulfone derivatives.
Reduction:
Hydrogenation reduces the carboxamide group to an amine.
Substitution:
Electrophilic substitution on the benzo[c][1,2,5]thiadiazole ring under acidic conditions.
Common Reagents and Conditions
Oxidation: Use of m-chloroperbenzoic acid (mCPBA).
Reduction: Employing hydrogen gas with a palladium catalyst.
Substitution: Use of bromine in the presence of a Lewis acid catalyst.
Major Products Formed
From oxidation: sulfone derivatives.
From reduction: primary amines.
From substitution: halogenated derivatives.
Scientific Research Applications
Chemistry:
As a reagent in organic synthesis to form complex molecular frameworks.
Biology:
Potential inhibitor in enzyme activity studies.
Medicine:
Investigated for its role in targeting cancerous cells due to its structural mimicry of nucleotides.
Industry:
Utilized in the development of semiconductors for electronic devices.
Mechanism of Action
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide acts primarily through:
Binding to Enzyme Sites: Inhibits specific enzymatic activities.
Interacting with DNA: Intercalates between DNA strands, disrupting replication.
Pathways Involved: Inhibition of pathways involving dihydrofolate reductase, affecting cell proliferation.
Comparison with Similar Compounds
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-6-carboxamide
Slight alteration in carboxamide positioning.
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Variation in the ethyl to methyl group.
Uniqueness:
The 5-carboxamide position in N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide enhances its ability to interact with specific biological targets compared to its 6-carboxamide counterpart.
The ethyl chain length impacts its binding affinity and solubility compared to its methyl analog.
Intricate, potent, and unique, this compound marks a promising candidate across scientific fields. Curious how it could fit into your latest project?
Properties
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S2/c1-9-18-15-11(4-7-24-15)16(23)21(9)6-5-17-14(22)10-2-3-12-13(8-10)20-25-19-12/h2-4,7-8H,5-6H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHIYMFKNXFEJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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